1-(Aminomethyl)-2-fluoronaphthalene
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Overview
Description
1-(Aminomethyl)-2-fluoronaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the first position and a fluorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-2-fluoronaphthalene can be synthesized through several methods. One common approach involves the fluorination of 1-(aminomethyl)naphthalene. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound might involve a multi-step process starting from naphthalene. The steps typically include:
Nitration: of naphthalene to form nitronaphthalene.
Reduction: of nitronaphthalene to form aminonaphthalene.
Formylation: to introduce the aminomethyl group.
Fluorination: using an appropriate fluorinating agent to achieve the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-2-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents like bromine or chlorine for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while substitution reactions could produce various halogenated derivatives.
Scientific Research Applications
1-(Aminomethyl)-2-fluoronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules, which could lead to the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-2-fluoronaphthalene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
1-(Aminomethyl)naphthalene: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
2-Fluoronaphthalene:
1-(Aminomethyl)-2-chloronaphthalene: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Uniqueness: 1-(Aminomethyl)-2-fluoronaphthalene is unique due to the presence of both the aminomethyl and fluorine substituents, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, while the aminomethyl group provides sites for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2-fluoronaphthalen-1-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H,7,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLKABWZHZFLPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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